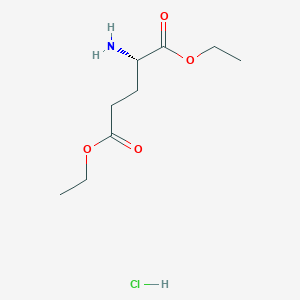

Chlorhydrate de diéthyl ester d’acide L-glutamique

Vue d'ensemble

Description

Chlorhydrate de L-glutamate de diéthyle: est un composé chimique de formule moléculaire C9H17NO4·HCl et d'une masse molaire de 239,70 g/mol . Il s'agit d'un dérivé de l'acide L-glutamique, un acide aminé important dans le corps humain. Ce composé est souvent utilisé dans diverses applications de recherche chimique et biologique en raison de ses propriétés uniques.

Applications De Recherche Scientifique

L-Glutamic acid diethyl ester hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used in the synthesis of oligo(γ-ethyl L-glutamate) and L-glutamic acid-based dendritic compounds.

Biology: The compound is used in the study of amino acid metabolism and neurotransmitter functions.

Mécanisme D'action

Target of Action

L-Glutamic acid diethyl ester hydrochloride is a nonselective agonist at excitatory amino acid receptors . These receptors play a crucial role in the transmission of excitatory signals in the central nervous system.

Mode of Action

As an agonist, this compound binds to excitatory amino acid receptors, mimicking the action of the natural ligand, glutamate. This binding triggers a conformational change in the receptor, leading to the opening of ion channels and the subsequent flow of ions across the cell membrane .

Biochemical Pathways

The activation of excitatory amino acid receptors by L-Glutamic acid diethyl ester hydrochloride can influence several biochemical pathways. These pathways are primarily involved in the transmission of neural signals and can have downstream effects on various neurological processes .

Result of Action

The activation of excitatory amino acid receptors by L-Glutamic acid diethyl ester hydrochloride can result in increased neural excitability. This can lead to various molecular and cellular effects, depending on the specific neural pathways involved .

Action Environment

The action, efficacy, and stability of L-Glutamic acid diethyl ester hydrochloride can be influenced by various environmental factors. These may include the presence of other molecules that can interact with the compound or its target receptors, the pH and temperature of the environment, and the presence of metabolic enzymes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: Le chlorhydrate de L-glutamate de diéthyle peut être synthétisé par estérification de l'acide L-glutamique avec de l'éthanol en présence d'un catalyseur acide. La réaction implique généralement les étapes suivantes :

Estérification: L'acide L-glutamique est mis à réagir avec de l'éthanol en présence d'un acide fort tel que l'acide chlorhydrique. La réaction est effectuée sous reflux pour assurer une estérification complète.

Purification: L'ester obtenu est purifié par recristallisation ou par d'autres techniques de purification appropriées pour obtenir le produit final.

Méthodes de production industrielle: La production industrielle de chlorhydrate de L-glutamate de diéthyle suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et d'équipements de qualité industrielle pour assurer un rendement élevé et la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions: Le chlorhydrate de L-glutamate de diéthyle subit diverses réactions chimiques, notamment :

Hydrolyse: Les groupes esters peuvent être hydrolysés pour produire de l'acide L-glutamique et de l'éthanol.

Substitution: Le groupe amino peut participer à des réactions de substitution avec divers électrophiles.

Oxydation et réduction: Le composé peut subir des réactions d'oxydation et de réduction dans des conditions appropriées.

Réactifs et conditions courants :

Hydrolyse: Des conditions acides ou basiques peuvent être utilisées pour l'hydrolyse.

Substitution: Des électrophiles tels que les halogénoalcanes peuvent être utilisés dans des réactions de substitution.

Oxydation et réduction: Des agents oxydants courants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium peuvent être utilisés.

Principaux produits :

Hydrolyse: Acide L-glutamique et éthanol.

Substitution: Divers dérivés substitués en fonction de l'électrophile utilisé.

Oxydation et réduction: Formes oxydées ou réduites du composé.

Applications de la recherche scientifique

Le chlorhydrate de L-glutamate de diéthyle a une large gamme d'applications dans la recherche scientifique, notamment :

Biologie: Le composé est utilisé dans l'étude du métabolisme des acides aminés et des fonctions des neurotransmetteurs.

Mécanisme d'action

Le chlorhydrate de L-glutamate de diéthyle agit comme un agoniste non sélectif des récepteurs des acides aminés excitateurs. Cela signifie qu'il peut se lier à ces récepteurs et les activer, ce qui entraîne divers effets physiologiques. Le mécanisme d'action du composé implique la modulation de la libération des neurotransmetteurs et de la plasticité synaptique, qui sont essentielles au bon fonctionnement du cerveau .

Comparaison Avec Des Composés Similaires

Composés similaires :

Chlorhydrate de L-glutamate de diméthyle: Structure similaire, mais avec des groupes esters méthyliques au lieu de groupes esters éthyliques.

Chlorhydrate de L-glutamate de di-tert-butyle: Contient des groupes esters tert-butyliques, offrant des propriétés stériques et électroniques différentes.

Unicité: Le chlorhydrate de L-glutamate de diéthyle est unique en raison de ses groupes esters spécifiques, qui influencent sa réactivité et ses interactions avec les cibles biologiques. Sa capacité à agir comme un agoniste non sélectif des récepteurs des acides aminés excitateurs le distingue des autres composés similaires .

Activité Biologique

L-Glutamic acid diethyl ester hydrochloride, a derivative of the non-essential amino acid L-glutamic acid, has garnered attention in various fields of biological research due to its unique properties and potential applications. This article delves into its biological activity, highlighting key findings from studies, case analyses, and relevant data.

L-Glutamic acid diethyl ester hydrochloride is a crystalline compound that can be synthesized through several methods. One common synthesis route involves the reaction of L-glutamic acid with ethanol in the presence of hydrochloric acid. The resulting product is characterized by its ability to act as a pharmaceutical intermediate and its significance in organic synthesis processes .

Mechanisms of Biological Activity

Neurotransmitter Modulation

L-Glutamic acid is known for its role as a neurotransmitter in the central nervous system. Its diethyl ester form has been shown to influence synaptic transmission and plasticity. Research indicates that L-glutamic acid diethyl ester can modulate learning and memory processes in animal models. A study involving rats demonstrated that administration of varying doses (0, 120, 240, and 360 mg/kg) affected their performance in visuo-tactile discrimination tasks, suggesting a link between the compound and cognitive functions .

Insulin Secretion Enhancement

Another significant biological activity is the enhancement of insulin secretion from pancreatic beta cells. Studies have shown that L-glutamic acid diethyl ester can potentiate insulin release in response to glucose stimulation. This effect was observed through experiments where the compound shifted the sigmoidal relationship between insulin output and glucose concentration, indicating its potential application in managing diabetes .

Case Studies

-

Cognitive Effects in Rats

A study conducted by researchers evaluated the impact of L-glutamic acid diethyl ester on rats' learning capabilities. The results indicated that higher doses improved performance on discrimination tasks, suggesting enhanced cognitive function attributable to the compound's action on glutamatergic pathways . -

Insulinotropic Action

Another investigation focused on the insulin secretory response to L-glutamic acid diethyl ester. The findings revealed that this compound significantly increased insulin release when combined with glucose, thereby supporting its role as a potential therapeutic agent for diabetes management .

Data Tables

Propriétés

IUPAC Name |

diethyl (2S)-2-aminopentanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.ClH/c1-3-13-8(11)6-5-7(10)9(12)14-4-2;/h7H,3-6,10H2,1-2H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEQLMQNPBNMSL-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16450-41-2 (Parent) | |

| Record name | L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

239.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118-89-4 | |

| Record name | L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl L-glutamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Diethyl L-glutamate hydrochloride serves as a substrate for certain enzymes, notably proteases like papain and bromelain. These enzymes catalyze the oligomerization of diethyl L-glutamate hydrochloride, primarily forming poly(α-peptide) chains. [, ] This regioselective polymerization is notable as it predominantly forms α-peptide linkages, unlike traditional chemical polymerization methods that often yield a mixture of α and γ linkages. []

A: Enzymatic oligomerization using papain, for example, stands out due to its rapid kinetics. High substrate concentrations aren't necessary to drive oligomer synthesis. In fact, oligomerization and precipitation occur rapidly even at relatively low concentrations like 0.03 M. [] This efficient process offers advantages for synthesizing oligo(γ-ethyl L-glutamate).

A: Studies show that papain-catalyzed oligomerization of diethyl L-glutamate hydrochloride performs well across a broad pH range. [] Interestingly, while phosphate buffer plays a crucial role in controlling pH, ionic strength doesn't significantly impact the final yield of the oligopeptide. [] This suggests that pH control is paramount for successful enzymatic synthesis.

A: Yes, diethyl L-glutamate hydrochloride can be copolymerized with various other amino acid esters using papain as a catalyst. [] This expands the potential applications of this compound beyond the synthesis of oligo(γ-ethyl L-glutamate) homopolymers, allowing researchers to create diverse peptide copolymers with potentially tailored properties.

A: Diethyl L-glutamate hydrochloride acts as a valuable starting material in the enantiospecific synthesis of complex natural products. For instance, it serves as a key building block in the synthesis of indolizidine alkaloids, such as indolizidines 209B and 209D, and piclavine A. [] This highlights the versatility of this compound in synthetic organic chemistry.

A: Research suggests that diethyl L-glutamate hydrochloride acts as a glutamate receptor antagonist. When injected intracerebroventricularly (icv) in rats, it effectively inhibits the hypertensive effects induced by intracerebral injections of glutamate and kainate. [] This finding points towards its potential as a tool for investigating glutamatergic signaling in the central nervous system.

A: Diethyl L-glutamate hydrochloride plays a crucial role as an intermediate in the synthesis of pemetrexed disodium, an anticancer drug. [, ] Specifically, it reacts with a precursor molecule to form pemetrexed diethyl ester, which is then hydrolyzed and converted to the final drug. Optimization of this synthesis route, such as direct precipitation of pemetrexed diethyl ester, can significantly enhance the overall yield and cost-effectiveness of pemetrexed disodium production. []

ANone: While the provided abstracts lack specific spectroscopic data, diethyl L-glutamate hydrochloride's structure can be deduced from its name and reactions. It is the diethyl ester of L-glutamic acid, with a hydrochloride salt on the amino group.

A: While the abstracts don't explicitly discuss stability, one study mentions that the (bi)lysine salt of pemetrexed exhibits superior stability compared to other forms. [] This suggests that salt formation might be a viable strategy for enhancing the stability of compounds derived from diethyl L-glutamate hydrochloride, such as pemetrexed.

ANone: Various analytical methods are employed to study diethyl L-glutamate hydrochloride and its reaction products. These include:

- MALDI-TOF Mass Spectrometry: This technique is used to determine the molecular weight distribution of oligo(γ-ethyl L-glutamate) synthesized using papain. [, ]

- 1H NMR Spectroscopy: ¹H NMR provides information about the structure of the synthesized oligomers, including confirmation of the α-peptide linkage formation. [, ]

- HPLC: High-performance liquid chromatography (HPLC) is used to assess the purity of pemetrexed disodium synthesized using diethyl L-glutamate hydrochloride as an intermediate. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.